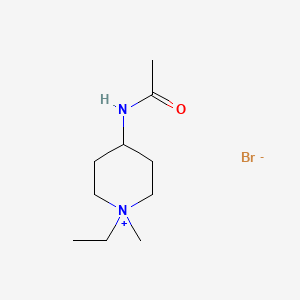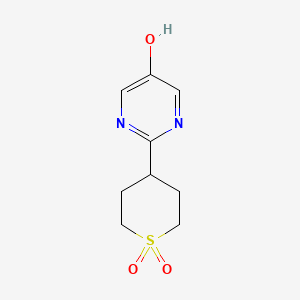
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperidine ring substituted with acetamido, ethyl, and methyl groups, and it is paired with a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-acetamidopiperidine with ethyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide or cyanide ions replace the bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Hydroxide or cyanide substituted products.
Aplicaciones Científicas De Investigación
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
4-Acetamido-1-methylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-Methyl-1-ethylpiperidin-4-one: Lacks the acetamido group but shares the piperidine ring structure.
Uniqueness: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is unique due to the presence of the acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H21BrN2O |
|---|---|
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
N-(1-ethyl-1-methylpiperidin-1-ium-4-yl)acetamide;bromide |
InChI |
InChI=1S/C10H20N2O.BrH/c1-4-12(3)7-5-10(6-8-12)11-9(2)13;/h10H,4-8H2,1-3H3;1H |
Clave InChI |
BRXLMJFHNCHUHR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CCC(CC1)NC(=O)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)







